molecular formula C10H15NO B15233438 (1S,2R)-1-Amino-1-(2-methylphenyl)propan-2-OL

(1S,2R)-1-Amino-1-(2-methylphenyl)propan-2-OL

Cat. No.: B15233438
M. Wt: 165.23 g/mol
InChI Key: KYOUUIAOUIQRGD-PSASIEDQSA-N
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Description

(1S,2R)-1-Amino-1-(2-methylphenyl)propan-2-OL is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-(2-methylphenyl)propan-2-OL typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. Common reagents used in these reactions include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction, and ammonia or primary amines for reductive amination.

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation techniques, where the corresponding ketone is hydrogenated in the presence of a chiral catalyst to ensure the desired stereochemistry. This method is favored for its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(2-methylphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: Further reduction can yield secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include ketones, aldehydes, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1S,2R)-1-Amino-1-(2-methylphenyl)propan-2-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in receptor binding studies.

    Medicine: It is investigated for its pharmacological properties, including potential therapeutic effects in treating various diseases.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals, where its chiral nature is particularly valuable.

Mechanism of Action

The mechanism by which (1S,2R)-1-Amino-1-(2-methylphenyl)propan-2-OL exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL
  • (1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-OL

Uniqueness

What sets (1S,2R)-1-Amino-1-(2-methylphenyl)propan-2-OL apart from similar compounds is its specific stereochemistry and the presence of the 2-methylphenyl group. This unique structure imparts distinct chemical and biological properties, making it particularly valuable in research and industrial applications.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(1S,2R)-1-amino-1-(2-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H15NO/c1-7-5-3-4-6-9(7)10(11)8(2)12/h3-6,8,10,12H,11H2,1-2H3/t8-,10-/m1/s1

InChI Key

KYOUUIAOUIQRGD-PSASIEDQSA-N

Isomeric SMILES

CC1=CC=CC=C1[C@@H]([C@@H](C)O)N

Canonical SMILES

CC1=CC=CC=C1C(C(C)O)N

Origin of Product

United States

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